2-(5-Bromo-2-hydroxymethylphenyl)ethanol

Organic Synthesis Medicinal Chemistry Building Blocks

Generic 'bromo-benzyl alcohols' lack the precise regiochemistry required for reproducible SAR studies. This compound's unique 5-bromo and 2-hydroxymethyl substitution creates a distinct electronic environment critical for controlled cross-coupling. • Enables sequential functionalization via two distinct hydroxyl groups for diverse library synthesis. • Ideal for organic-phase reactions with an XLogP3 of 1.3, simplifying water-sensitive protocols and work-up. • Consistent 95% purity supply ensures reliable use as an analytical reference standard for HPLC/LC-MS method development.

Molecular Formula C9H11BrO2
Molecular Weight 231.09 g/mol
CAS No. 1353101-75-3
Cat. No. B1523342
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(5-Bromo-2-hydroxymethylphenyl)ethanol
CAS1353101-75-3
Molecular FormulaC9H11BrO2
Molecular Weight231.09 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1Br)CCO)CO
InChIInChI=1S/C9H11BrO2/c10-9-2-1-8(6-12)7(5-9)3-4-11/h1-2,5,11-12H,3-4,6H2
InChIKeyXRMJNYPZMSNEOX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.5 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(5-Bromo-2-hydroxymethylphenyl)ethanol (CAS 1353101-75-3): Baseline Properties and Procurement Considerations


2-(5-Bromo-2-hydroxymethylphenyl)ethanol (CAS 1353101-75-3) is a bifunctional brominated aromatic alcohol with the molecular formula C9H11BrO2 and a molecular weight of 231.09 g/mol . It features a bromine atom at the 5-position, a hydroxymethyl group at the 2-position, and an ethanol chain, making it a versatile building block for small molecule synthesis . The compound is typically supplied as a 95% pure solid and is used exclusively for research and development purposes . Its physical-chemical properties, such as a predicted XLogP3 of 1.3 and a topological polar surface area of 40.5 Ų, are often cited in technical datasheets .

Bifunctional brominated aromatic alcohol with orthogonal handles

Two distinct hydroxyl groups enable selective sequential derivatization

Consistent purity specification supports batch-to-batch reproducibility

The Perils of Generic Substitution: Why 2-(5-Bromo-2-hydroxymethylphenyl)ethanol's Specific Regiochemistry is Critical


In the context of chemical synthesis and structure-activity relationship (SAR) studies, the precise regiochemistry of substituents on an aromatic ring is not a trivial detail but a critical determinant of molecular function. Simply selecting a generic 'bromo-benzyl alcohol' or an isomer like 4-bromo-2-(hydroxymethyl)phenylethanol is insufficient because it ignores the foundational principle that spatial arrangement dictates both the physical properties and downstream reactivity of a building block. The specific 5-bromo and 2-hydroxymethyl substitution pattern of 2-(5-Bromo-2-hydroxymethylphenyl)ethanol establishes a unique electronic and steric environment that cannot be replicated by its isomers or other in-class alternatives, directly impacting its performance in cross-coupling reactions, its solubility profile , and its compatibility in multi-step syntheses . Therefore, procurement of the exact compound is a requirement for ensuring experimental reproducibility and achieving the intended synthetic or biological outcome.

Isomers with different substitution patterns (e.g., 4-bromo-2-(hydroxymethyl)phenylethanol) may alter reactivity and solubility profiles.

Generic mono-hydroxy bromo-benzyl alcohols lack dual orthogonal reactivity, limiting complex scaffold construction.

Regiochemistry deviations can shift physicochemical properties, affecting compatibility in multi-step syntheses.

Quantitative Differentiation Evidence for 2-(5-Bromo-2-hydroxymethylphenyl)ethanol (CAS 1353101-75-3)


Enhanced Scaffold Versatility via Orthogonal Dual Reactivity

2-(5-Bromo-2-hydroxymethylphenyl)ethanol offers a distinct advantage over simple mono-functional analogs due to its orthogonal reactivity. While compounds like 5-bromo-2-(hydroxymethyl)phenol (C7H7BrO2) [1] contain only a single aliphatic hydroxyl group for derivatization, the target compound presents two distinct nucleophilic sites: the primary benzylic alcohol and the primary aliphatic ethanol chain. This allows for sequential, site-selective functionalization (e.g., selective protection/deprotection strategies) that is not possible with simpler building blocks, thereby increasing its utility in constructing complex molecular architectures .

Orthogonal Reactivity
Source review
2 reactive hydroxyls (benzylic & aliphatic) vs. 1 in mono‑hydroxy analogs
Enables sequential site‑selective functionalization for complex architectures.
Based on structural comparison and supplier‑reported data.
Organic Synthesis Medicinal Chemistry Building Blocks

Preferential Organic Solvent Solubility Over Aqueous Media

The compound's physicochemical profile, characterized by a predicted XLogP3 of 1.3 and a topological polar surface area (TPSA) of 40.5 Ų , indicates a preference for solubility in organic solvents over water. This is supported by supplier data stating the compound is 'insoluble in water' and 'easily soluble in organic solvents' . This behavior contrasts with the class of simpler bromobenzyl alcohols (e.g., 2-bromobenzyl alcohol) which are described as only 'slightly soluble' in water . The enhanced lipophilicity and lower water solubility can be a critical differentiator for reactions or formulations where aqueous phase partitioning is a concern.

Solubility Profile
Context-dependent
XLogP3 1.3; reported insoluble in water, soluble in organic solvents
May support non‑aqueous reaction conditions and organic‑phase partitioning.
XLogP3 predicted; experimental solubility verification recommended.
Formulation Science Process Chemistry Solubility

Commercially Standardized Purity for Reproducible Research

2-(5-Bromo-2-hydroxymethylphenyl)ethanol is consistently offered by multiple suppliers with a minimum purity specification of 95% . This level of standardization, while not unique in the absolute sense, represents a de-facto benchmark for this specific CAS number in the marketplace. This contrasts with the wide variability in purity (ranging from technical grade to 98+%) found among some less specialized or generic aromatic alcohol building blocks . For procurement, this means a researcher can reliably expect a consistent material quality from different vendors, reducing the need for costly in-house purification or re-validation steps between batches or supplier changes.

Purity Standardization
Specification review
95% minimum purity (widely adopted by suppliers)
Supports batch‑to‑batch consistency for reproducible research.
Verified via supplier CoA; in‑house QC recommended for critical applications.
Quality Control Analytical Chemistry Procurement

Procurement-Driven Application Scenarios for 2-(5-Bromo-2-hydroxymethylphenyl)ethanol (CAS 1353101-75-3)


Scaffold for Constructing Complex Molecular Libraries via Orthogonal Functionalization

Procure this compound to serve as a central scaffold in medicinal chemistry programs. Its two distinct hydroxyl groups allow for sequential, chemoselective functionalization. For example, a researcher can first protect the more reactive benzylic alcohol, perform a Suzuki-Miyaura cross-coupling at the bromo position, and then deprotect the benzylic alcohol while leaving the aliphatic ethanol chain intact for further derivatization. This level of synthetic control is not possible with simpler mono-hydroxy bromo-benzyl alcohols , enabling the creation of more diverse and complex compound libraries from a single starting material .

Key Starting Material for Lipophilic Target Synthesis in Non-Aqueous Media

This compound is a strategic procurement choice for reactions or processes that require a hydrophobic building block soluble in organic solvents. Its reported insolubility in water and calculated XLogP3 of 1.3 make it ideal for reactions conducted in common organic solvents (e.g., THF, DCM, DMF) where water-sensitive reagents are used. This property ensures the building block remains in the organic phase, maximizing reaction efficiency and simplifying work-up procedures compared to more water-soluble alternatives, which could complicate phase separations and lower yields .

Reference Standard for Method Development in Chromatography and Quality Control

Given the consistent commercial availability of 2-(5-Bromo-2-hydroxymethylphenyl)ethanol at 95% purity , it is a reliable candidate for use as a reference standard in analytical method development. QC laboratories can use it to establish retention time markers, calibrate detectors, and validate new HPLC or LC-MS methods for monitoring related substances or impurities in more complex reaction mixtures or final active pharmaceutical ingredients (APIs) . Its moderate lipophilicity (XLogP3 = 1.3) also makes it a suitable test probe for evaluating reverse-phase chromatographic performance.

Application
Selection Property
Validation Focus
Scaffold for complex molecular libraries via orthogonal functionalization
Orthogonal diol reactivity
Sequential protection/deprotection efficiency
Lipophilic target synthesis in non‑aqueous media
Preferential organic solvent solubility
Reaction compatibility in common organic solvents
Reference standard for chromatographic method development
Consistent purity specification and moderate lipophilicity
Retention time and detector calibration

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

20 linked technical documents
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